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Compound of Interest

Compound Name: CD 10899

Cat. No.: B12379854

Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the inhibitory potency of CD 10899, a metabolite of the Polo-like

kinase 1 (PLK1) inhibitor Volasertib. Due to the limited availability of independent validation

data for CD 10899, this guide presents its reported IC50 value in the context of its parent

compound and other well-characterized PLK1 inhibitors. The information is supported by

experimental data from various sources and detailed methodologies to aid in research and

development decisions.

CD 10899 has been identified as a hydroxylated metabolite of Volasertib and is reported to be

pharmacologically active against Polo-like kinase 1 (PLK1), a key regulator of the cell cycle,

with a half-maximal inhibitory concentration (IC50) of 6 nM. However, independent validation of

this specific value in peer-reviewed literature is not readily available. To provide a

comprehensive assessment, this guide includes a comparative analysis of IC50 values for

Volasertib and other prominent PLK1 inhibitors.

Comparative Analysis of PLK1 Inhibitor IC50 Values
The following table summarizes the biochemical (cell-free) IC50 values of CD 10899 and other

selected PLK1 inhibitors against their primary target, PLK1. These values represent the
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concentration of the inhibitor required to reduce the enzymatic activity of PLK1 by 50% in a

controlled, in vitro setting.

Compound Target IC50 (nM) Source

CD 10899 PLK1 6
Commercial Supplier

Data

Volasertib (BI 6727) PLK1 0.87 [1][2][3][4]

BI 2536 PLK1 0.8 - 0.83 [5][6][7]

Rigosertib (ON-

01910)
PLK1 9 - 10 [8][9]

GSK461364 PLK1 2.2 (Kᵢ) [10][11][12]

Onvansertib (NMS-

P937)
PLK1 2 [13]

The anti-proliferative activity of these compounds is often assessed in various cancer cell lines,

with the results presented as IC50 or GI50 (half-maximal growth inhibition) values. The table

below provides a selection of reported cellular IC50/GI50 values for the parent compound,

Volasertib, and other PLK1 inhibitors across different cancer cell lines.
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Compound Cell Line Cancer Type
Cellular
IC50/GI50 (nM)

Source

Volasertib HCT116 Colon Carcinoma 23 [2]

Volasertib NCI-H460 Lung Carcinoma 21 [2]

Volasertib HL-60

Acute

Promyelocytic

Leukemia

32 [2]

BI 2536 HeLa Cervical Cancer 9 [14]

BI 2536 HCT 116 Colon Carcinoma ~10 [15]

Rigosertib Various Multiple 50 - 250 [16]

GSK461364 Various Multiple
< 100 in most

cell lines
[11][12]

Onvansertib A549
Lung

Adenocarcinoma
Nanomolar range [17]

Onvansertib PC-9
Lung

Adenocarcinoma
Nanomolar range [17]

Onvansertib
Group 3

Medulloblastoma
Medulloblastoma

Low nanomolar

range
[18][19]

Polo-like Kinase 1 (PLK1) Signaling Pathway
Polo-like kinase 1 is a critical serine/threonine kinase that plays a central role in the regulation

of the cell cycle, particularly during mitosis. Its functions include the maturation of centrosomes,

the assembly of the bipolar spindle, chromosome segregation, and cytokinesis. Dysregulation

of PLK1 is commonly observed in various cancers, making it an attractive target for therapeutic

intervention.
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Polo-like Kinase 1 (PLK1) Signaling Pathway
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Simplified PLK1 signaling pathway during the G2/M transition.
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Experimental Protocols for IC50 Determination
The determination of IC50 values is a critical step in characterizing the potency of a kinase

inhibitor. Below are generalized protocols for biochemical and cell-based assays commonly

used to evaluate PLK1 inhibitors.

Biochemical Kinase Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

purified PLK1.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of

PLK1 by 50% in a cell-free system.

Materials:

Recombinant human PLK1 enzyme

Kinase substrate (e.g., casein or a specific peptide)

ATP (Adenosine triphosphate)

[γ-³²P]ATP or fluorescently labeled ATP analog

Test compound (e.g., CD 10899)

Kinase reaction buffer

Filter plates or other detection system

Scintillation counter or fluorescence plate reader

Procedure:

Reaction Setup: In a microplate, combine the recombinant PLK1 enzyme, the kinase

substrate, and the kinase reaction buffer.

Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a control

with no inhibitor.
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Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 30-60 minutes).

Reaction Termination and Detection: Stop the reaction and separate the phosphorylated

substrate from the unreacted ATP. For radiometric assays, this is often done by spotting the

reaction mixture onto phosphocellulose filter paper, followed by washing. For fluorescence-

based assays, the signal is read directly on a plate reader.

Data Analysis: Quantify the amount of substrate phosphorylation. Calculate the percentage

of inhibition for each compound concentration relative to the control. Plot the percent

inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal

dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells

that express the target kinase.

Objective: To determine the concentration of an inhibitor that reduces the proliferation of a cell

line by 50%.

Materials:

Cancer cell line of interest (e.g., HCT116, A549)

Cell culture medium and supplements

Test compound (e.g., CD 10899)

96-well cell culture plates

Cell viability reagent (e.g., MTT, resazurin, or ATP-based luminescence assay kits like

CellTiter-Glo®)

Microplate reader (absorbance, fluorescence, or luminescence)
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Procedure:

Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to

adhere and grow overnight.

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a

vehicle control (e.g., DMSO) and a no-treatment control.

Incubation: Incubate the cells with the compound for a defined period (e.g., 72 hours).

Viability Assessment: Add the cell viability reagent to each well according to the

manufacturer's instructions.

Data Acquisition: Measure the signal (absorbance, fluorescence, or luminescence) using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each compound concentration

relative to the vehicle control. Plot the percent viability against the logarithm of the compound

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.
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General Workflow for IC50 Determination

Biochemical Assay Cell-Based Assay

1. Reaction Setup
(Enzyme, Substrate, Buffer)

2. Add Inhibitor
(Serial Dilutions)

3. Initiate Reaction
(Add ATP)

4. Incubate

5. Detect Phosphorylation

6. Data Analysis
(Calculate IC50)

1. Seed Cells

2. Treat with Inhibitor
(Serial Dilutions)

3. Incubate (e.g., 72h)

4. Assess Cell Viability

5. Read Signal

6. Data Analysis
(Calculate IC50)
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Workflow for biochemical and cell-based IC50 determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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